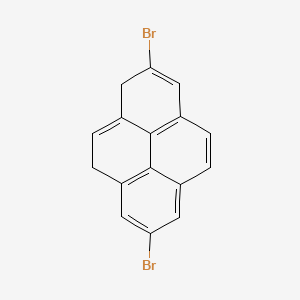
N'-(4-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Nitrobenzylidène)-3-(4-(2-phényléthoxy)PH)-1H-pyrazole-5-carbohydrazide est un composé organique complexe connu pour ses applications diverses dans la recherche scientifique. Ce composé présente un cycle pyrazole, un groupe nitrobenzylidène et un substituant phényléthoxy, ce qui en fait une molécule d'intérêt dans divers domaines tels que la chimie médicinale, la synthèse organique et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-(4-Nitrobenzylidène)-3-(4-(2-phényléthoxy)PH)-1H-pyrazole-5-carbohydrazide implique généralement un processus en plusieurs étapes :
Formation du cycle pyrazole : La première étape implique souvent la cyclisation de dérivés de l'hydrazine avec des 1,3-dicétones pour former le cycle pyrazole.
Introduction du groupe nitrobenzylidène : Cette étape implique la condensation du dérivé pyrazole avec le 4-nitrobenzaldéhyde en conditions acides ou basiques pour former la partie nitrobenzylidène.
Fixation du groupe phényléthoxy : La dernière étape comprend l'éthérification du composé pyrazole avec le 2-phényléthanol en présence d'un catalyseur approprié, tel qu'un acide ou une base forte.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de criblage à haut débit pour garantir l'efficacité et la possibilité d'adaptation à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
N’-(4-Nitrobenzylidène)-3-(4-(2-phényléthoxy)PH)-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en amine dans des conditions spécifiques en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Réduction : Le composé peut être oxydé pour former les oxydes correspondants ou d'autres dérivés.
Substitution : Le groupe phényléthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Hydrogène gazeux avec du palladium sur charbon (Pd/C), hydrure de lithium aluminium (LiAlH4).
Substitution : Hydrure de sodium (NaH), tert-butylate de potassium (KOtBu).
Principaux produits
Oxydation : Formation de dérivés nitro ou d'oxydes.
Réduction : Formation de dérivés amines.
Substitution : Formation de divers dérivés pyrazoles substitués.
Applications de la recherche scientifique
Chimie
En chimie, N’-(4-Nitrobenzylidène)-3-(4-(2-phényléthoxy)PH)-1H-pyrazole-5-carbohydrazide est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes de réaction et de nouvelles voies.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Ses dérivés ont montré des promesses pour inhiber certaines enzymes et voies, ce qui en fait un candidat pour le développement de médicaments.
Médecine
En chimie médicinale, le composé est étudié pour ses propriétés thérapeutiques potentielles. Il a été étudié pour ses activités anti-inflammatoires, antimicrobiennes et anticancéreuses.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de sa stabilité et de sa réactivité.
Mécanisme d'action
Le mécanisme d'action de N’-(4-Nitrobenzylidène)-3-(4-(2-phényléthoxy)PH)-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitrobenzylidène peut participer à des réactions de transfert d'électrons, tandis que le cycle pyrazole peut interagir avec diverses enzymes et récepteurs. Ces interactions peuvent moduler les voies biologiques, ce qui conduit aux effets observés du composé.
Applications De Recherche Scientifique
Chemistry
In chemistry, N’-(4-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has been explored for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N’-(4-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitrobenzylidene group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-(4-Nitrobenzylidène)-3-(4-méthoxyphényl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Nitrobenzylidène)-3-(4-chlorophényl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Nitrobenzylidène)-3-(4-phényl)-1H-pyrazole-5-carbohydrazide
Unicité
Comparé à des composés similaires, N’-(4-Nitrobenzylidène)-3-(4-(2-phényléthoxy)PH)-1H-pyrazole-5-carbohydrazide se distingue par son substituant phényléthoxy, qui peut améliorer sa lipophilie et potentiellement améliorer son interaction avec les membranes biologiques et les cibles. Cette caractéristique unique peut contribuer à ses activités biologiques et à ses applications distinctes.
Propriétés
Formule moléculaire |
C25H21N5O4 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
N-[(E)-(4-nitrophenyl)methylideneamino]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21N5O4/c31-25(29-26-17-19-6-10-21(11-7-19)30(32)33)24-16-23(27-28-24)20-8-12-22(13-9-20)34-15-14-18-4-2-1-3-5-18/h1-13,16-17H,14-15H2,(H,27,28)(H,29,31)/b26-17+ |
Clé InChI |
WDSYAQCPMCZONT-YZSQISJMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


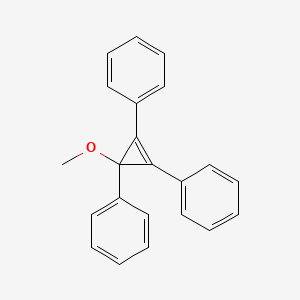
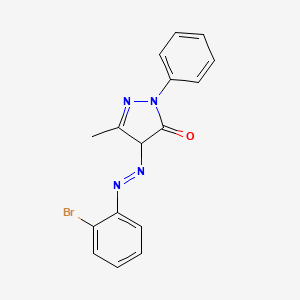
![2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B12040940.png)
![4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040944.png)
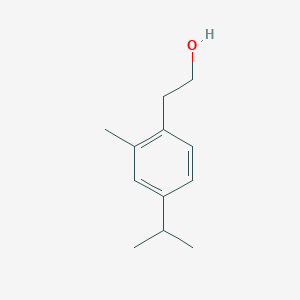
![(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12040952.png)

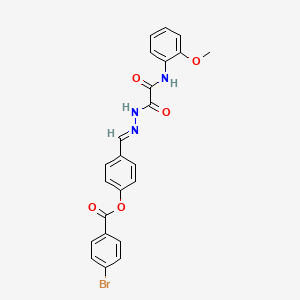
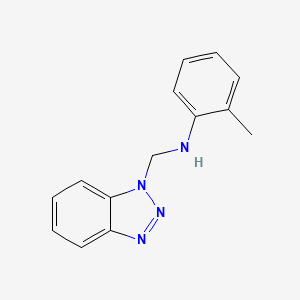

![4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040996.png)
![(2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B12040998.png)
![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)
